磷酸帕瑞替普坦

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Fosaprepitant plays a crucial role in biochemical reactions by acting as a substance P/neurokinin 1 (NK1) receptor antagonist. Once converted to Aprepitant, it interacts with NK1 receptors in the brain, inhibiting the binding of substance P, a neuropeptide associated with emesis (vomiting). This interaction helps prevent chemotherapy-induced nausea and vomiting . Additionally, Fosaprepitant has been identified as a potential inhibitor of Glutathione S-transferase P1 (GSTP1), an enzyme involved in cancer cell survival and resistance to therapeutic agents .

Cellular Effects

Fosaprepitant influences various cellular processes, particularly in the context of chemotherapy-induced nausea and vomiting. By blocking NK1 receptors, it disrupts cell signaling pathways associated with emesis. This action helps maintain cellular function and prevents the adverse effects of chemotherapy on cells . Furthermore, Fosaprepitant has shown potential in inducing apoptosis (programmed cell death) in cancer cells, particularly those overexpressing GSTP1 .

Molecular Mechanism

The molecular mechanism of Fosaprepitant involves its conversion to Aprepitant, which then acts as a selective high-affinity antagonist of NK1 receptors. This binding inhibits the action of substance P, preventing the transmission of emetic signals to the brain . Additionally, Fosaprepitant’s inhibition of GSTP1 involves binding interactions that disrupt the enzyme’s function, leading to increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosaprepitant have been observed to change over time. The drug is rapidly converted to Aprepitant, which has a half-life of approximately 9 to 13 hours . Studies have shown that Fosaprepitant remains stable and effective in preventing nausea and vomiting over extended periods, with no significant degradation observed . Long-term effects on cellular function include sustained inhibition of emetic pathways and potential enhancement of chemotherapy efficacy .

Dosage Effects in Animal Models

In animal models, the effects of Fosaprepitant vary with different dosages. At therapeutic doses, it effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, some toxic effects have been observed, including peripheral edema and urinary tract infections . The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a relatively wide safety margin .

Metabolic Pathways

Fosaprepitant is metabolized primarily by the enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . Once metabolized, it is converted to Aprepitant, which undergoes further metabolism to produce several inactive metabolites. These metabolic pathways ensure the drug’s efficacy and clearance from the body .

Transport and Distribution

Fosaprepitant is rapidly distributed throughout the body after intravenous administration. It crosses the blood-brain barrier, allowing it to exert its effects on central NK1 receptors . The drug is also highly bound to plasma proteins, which facilitates its transport and distribution within tissues .

Subcellular Localization

Once inside the cells, Fosaprepitant (as Aprepitant) localizes primarily in the brain, where it binds to NK1 receptors . This subcellular localization is crucial for its antiemetic effects, as it directly inhibits the emetic signaling pathways. Additionally, its interaction with GSTP1 suggests potential localization within cancer cells, where it can induce apoptosis .

准备方法

合成路线和反应条件: 磷酸阿瑞匹坦二葡甲胺是通过在碱性条件下对阿瑞匹坦进行磷酸化反应合成的,以获得二苄基酯中间体 . 然后将该中间体水解生成磷酸阿瑞匹坦,然后与 N-甲基-D-葡萄糖胺反应生成磷酸阿瑞匹坦二葡甲胺 .

工业生产方法: 磷酸阿瑞匹坦二葡甲胺的工业生产涉及将该化合物用 5 毫升 0.9% 氯化钠溶液复溶,并将其加入到含有 145 毫升 0.9% 氯化钠溶液的输液袋中,最终浓度为 1 毫克/毫升 . 该方法确保了该化合物在静脉注射时的稳定性和溶解性。

化学反应分析

反应类型: 磷酸阿瑞匹坦二葡甲胺会发生水解反应转化为其活性形式阿瑞匹坦 . 这种转化对其抗呕吐作用至关重要。

常用试剂和条件: 水解反应需要碱性环境以及 N-甲基-D-葡萄糖胺的存在 . 反应条件经过精心控制,以确保中间体完全转化为最终产物。

主要形成的产物: 磷酸阿瑞匹坦二葡甲胺水解后形成的主要产物是阿瑞匹坦,它是活性抗呕吐剂 .

相似化合物的比较

类似化合物:

阿瑞匹坦: 磷酸阿瑞匹坦二葡甲胺的活性形式,用于相同的抗呕吐目的.

罗拉匹坦: 另一种用于预防化疗引起的恶心和呕吐的 NK1 受体拮抗剂.

奈妥匹坦: 通常与帕洛诺司琼联用,以发挥其抗呕吐作用.

独特之处: 磷酸阿瑞匹坦二葡甲胺的独特之处在于它是一种静脉注射给药的前药,可以迅速转化为其活性形式阿瑞匹坦 . 与口服给药相比,这可以实现更可控和更有效的抗呕吐剂输送 .

属性

IUPAC Name |

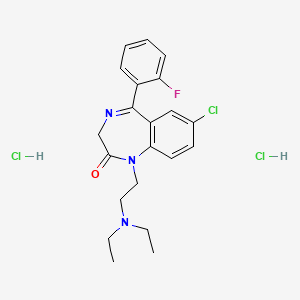

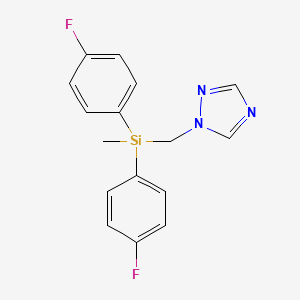

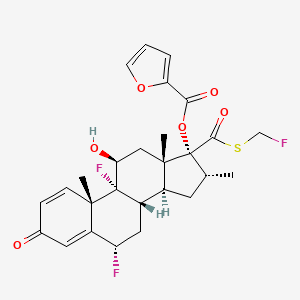

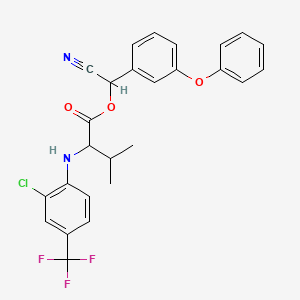

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARDROPHSZEBKC-OITMNORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F7N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021651 | |

| Record name | Fosaprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosaprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. In summary, the active form of fosaprepitant is as an NK1 antagonist which is because it blocks signals given off by NK1 receptors. This therefore decreases the likelihood of vomiting in patients experiencing. | |

| Record name | Fosaprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

172673-20-0 | |

| Record name | Fosaprepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosaprepitant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosaprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosaprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAPREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosaprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fosaprepitant?

A1: Fosaprepitant is a prodrug of aprepitant. It is rapidly converted to aprepitant in the body. Aprepitant selectively antagonizes human substance P/neurokinin 1 (NK1) receptors. []

Q2: What are the downstream effects of fosaprepitant binding to its target?

A2: By blocking NK1 receptors, aprepitant (and consequently, fosaprepitant) prevents the binding of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals in the brain. This mechanism makes fosaprepitant effective in preventing chemotherapy-induced nausea and vomiting (CINV). [, ]

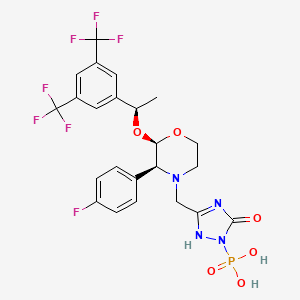

Q3: What is the molecular formula and weight of fosaprepitant dimeglumine?

A3: The molecular formula of fosaprepitant dimeglumine is C23H22F7N4O6P · 2(C7H17NO5) and its molecular weight is 1004.83 g/mol. []

Q4: What is the stability of fosaprepitant dimeglumine in various intravenous solutions?

A4: Studies have shown that mixtures of fosaprepitant dimeglumine 150mg in 50, 100, and 250 mL of 0.9% sodium chloride are physically and chemically stable for 7 days at both room temperature (27.0 ± 0.9°C) and under refrigeration (4.9 ± 1.5°C) when exposed to ambient light. Furthermore, stability extends to 15 days at these temperatures when shielded from light. When reconstituted and stored under refrigeration while exposed to light, stability is maintained for 12 days. []

Q5: How is fosaprepitant metabolized in the body?

A5: Upon intravenous administration, fosaprepitant is rapidly converted to aprepitant by ubiquitous phosphatases, mainly in blood. Aprepitant then undergoes extensive metabolism, primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. [, ]

Q6: What is the elimination half-life of aprepitant, the active metabolite of fosaprepitant?

A6: The elimination half-life of aprepitant ranges from approximately 9 to 13 hours. This relatively long half-life allows for once-daily dosing of aprepitant and contributes to its effectiveness in controlling delayed CINV. []

Q7: Has the efficacy of fosaprepitant in preventing CINV been demonstrated in clinical trials?

A7: Yes, multiple phase III clinical trials have demonstrated the efficacy of a single-dose fosaprepitant regimen in preventing both acute and delayed CINV in patients receiving highly emetogenic chemotherapy, including high-dose cisplatin. These trials showed that fosaprepitant 150mg IV was either noninferior to the conventional 3-day aprepitant regimen or significantly superior to placebo. [, , , , ]

Q8: Are there studies evaluating fosaprepitant use in pediatric populations?

A8: Yes, while data on fosaprepitant use in pediatric patients is relatively limited compared to adults, studies have investigated its safety and efficacy in this population. Retrospective analyses and clinical trials suggest that fosaprepitant, in combination with other antiemetics, can be a safe and effective option for preventing CINV in children and adolescents undergoing chemotherapy. [, , , , , ]

Q9: Does fosaprepitant interact with drug-metabolizing enzymes?

A9: Yes, fosaprepitant is a weak inhibitor of CYP3A4, a major drug-metabolizing enzyme. This inhibition can lead to increased plasma concentrations of co-administered drugs that are also metabolized by CYP3A4, potentially increasing the risk of adverse events. [, ]

Q10: Are there dosage adjustments recommended for drugs co-administered with fosaprepitant?

A10: Yes, dosage adjustments may be necessary for certain drugs co-administered with fosaprepitant due to its CYP3A4 inhibitory effects. For example, when co-administered with intravenous fosaprepitant 150mg on day 1, oral dexamethasone doses on days 1 and 2 should be reduced by approximately 50%. []

Q11: What is the commercially available formulation of fosaprepitant?

A11: Fosaprepitant dimeglumine is commercially available as a lyophilized powder in single-dose vials for intravenous administration. Each vial contains fosaprepitant dimeglumine equivalent to 150mg of fosaprepitant. []

Q12: How is the fosaprepitant solution prepared for intravenous administration?

A12: To prepare the fosaprepitant solution, the contents of the vial are first reconstituted with a specified volume of diluent. This initial reconstitution is followed by further dilution with compatible intravenous solutions, such as 0.9% sodium chloride, to achieve the desired concentration for infusion. []

Q13: What are the common adverse effects associated with fosaprepitant administration?

A13: While generally well-tolerated, fosaprepitant can cause infusion-site reactions, such as pain, erythema, swelling, and delayed drip infusion, particularly when administered through a peripheral vein. [, ]

Q14: Are there specific risk factors that may predispose patients to fosaprepitant-associated hypersensitivity reactions?

A14: Although the incidence of hypersensitivity reactions to fosaprepitant is low (<1%), it is crucial to be aware of potential risk factors. While specific risk factors are not fully elucidated due to the low occurrence, proper documentation, and patient-specific precautions are essential for early identification and management of any hypersensitivity reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。